

LY3509754: A Potent Tool for Interrogating IL-17A Signaling

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Compound of Interest

Compound Name: LY3509754

Cat. No.: B10828461

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Application Notes and Protocols for Researchers

LY3509754 is a small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).^[1] Despite its discontinuation in Phase 1 clinical trials for psoriasis due to adverse effects, its potent and selective inhibition of IL-17A makes it a valuable research tool for elucidating the biological roles of this key cytokine in various physiological and pathological processes.^{[1][2]} These application notes provide detailed protocols for utilizing **LY3509754** in both in vitro and in vivo settings to study IL-17A biology.

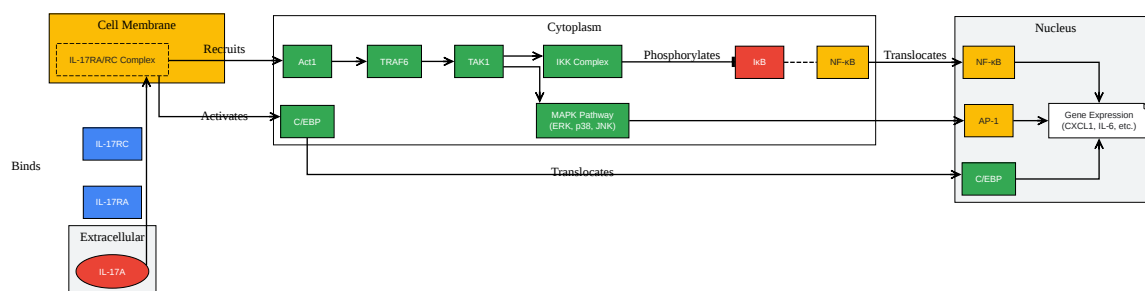
Biochemical and Pharmacokinetic Profile of LY3509754

LY3509754 demonstrates high binding affinity and potent inhibition of IL-17A. Its pharmacokinetic properties have been characterized in a first-in-human study.^[2]

Parameter	Value	Species/System	Reference
Binding Affinity (KD)	2.14 nM	Human IL-17A	[3]
IC50 (Alphalisa assay)	<9.45 nM	Biochemical Assay	[4][5]
IC50 (HT-29 cells)	9.3 nM	Human Colon Adenocarcinoma Cells	[4][5]
IC50 (Human Keratinocytes)	8.25 nM (plasma protein binding-adjusted geomean: 3.67 nM)	Primary Human Keratinocytes	[3]
Time to Maximum Concentration (Tmax)	1.5 - 3.5 hours	Healthy Human Participants	[2]
Terminal Half-life (t1/2)	11.4 - 19.1 hours	Healthy Human Participants	[2]

IL-17A Signaling Pathway

IL-17A is a key cytokine in inflammatory responses. It binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. These signaling pathways include the activation of NF-κB, MAPKs (ERK, p38, JNK), and C/EBP.



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Caption: IL-17A signaling pathway leading to gene expression.

Experimental Protocols

In Vitro Assay: Inhibition of IL-17A-induced CXCL1 Production in Human Keratinocytes

This protocol describes how to assess the inhibitory activity of **LY3509754** on IL-17A-induced production of the chemokine CXCL1 in primary human keratinocytes.

Materials:

- Primary Human Epidermal Keratinocytes (NHEKs)
- Keratinocyte Growth Medium (KGM)

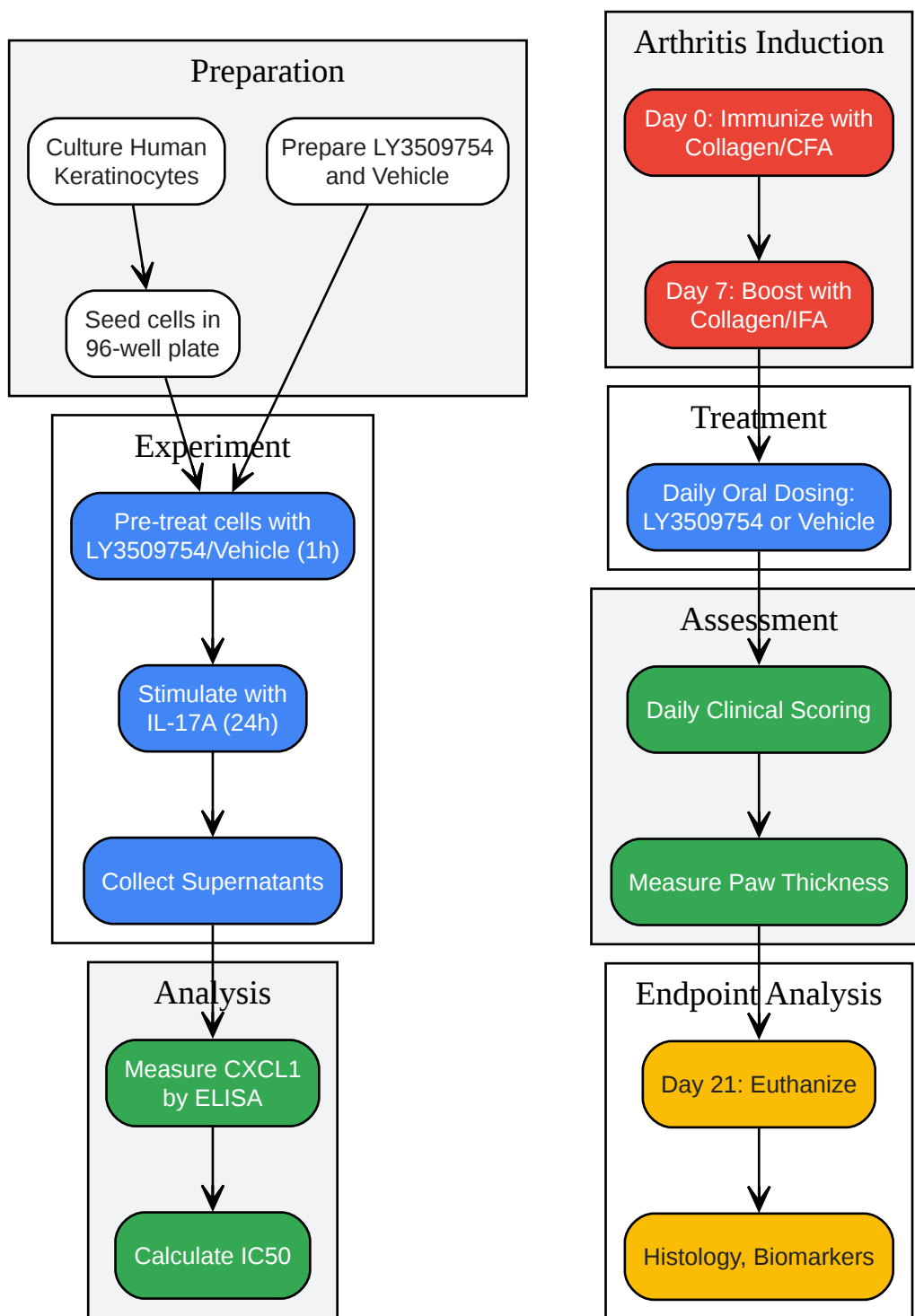
- Recombinant Human IL-17A

- **LY3509754**

- DMSO (vehicle)
- CXCL1 ELISA Kit
- 96-well cell culture plates

Protocol:

- Cell Culture: Culture NHEKs in KGM according to the supplier's instructions.
- Seeding: Seed NHEKs into 96-well plates at a density of 2×10^4 cells/well and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **LY3509754** in DMSO. Serially dilute the stock solution in KGM to achieve the desired final concentrations (e.g., 0.1 nM to 1 μ M). Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
- Treatment: Pre-incubate the cells with varying concentrations of **LY3509754** or vehicle (DMSO) for 1 hour.
- Stimulation: Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL final concentration). Include a non-stimulated control group.
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
- CXCL1 Measurement: Quantify the concentration of CXCL1 in the supernatants using a CXCL1 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value of **LY3509754** by plotting the percentage of inhibition of CXCL1 production against the log concentration of the compound.



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